2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide is a complex organic compound that belongs to the class of isothiazolidines This compound is characterized by the presence of a thietane ring, an isothiazolidine ring, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of thietane derivatives with isothiazolidine precursors. One common method involves the nucleophilic substitution of a thietane derivative with an isothiazolidine-1,1-dioxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential use as an anti-inflammatory and antiarthritic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), enzymes involved in the inflammatory response. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Isothiazolidine-1,1-dioxide: A simpler analog with similar inhibitory properties.
Thietane derivatives: Compounds with a thietane ring but lacking the isothiazolidine moiety.
Sultams: Compounds with a sulfone group attached to a nitrogen-containing ring.
Uniqueness
2-(2-(Thietan-3-ylamino)ethyl)isothiazolidine 1,1-dioxide is unique due to its combined structural features of a thietane ring, an isothiazolidine ring, and a sulfone group. This unique combination contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H16N2O2S2 |
---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H16N2O2S2/c11-14(12)5-1-3-10(14)4-2-9-8-6-13-7-8/h8-9H,1-7H2 |
InChI Key |
NWSWJUXCUJHXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.